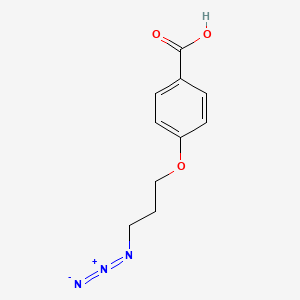

4-(3-Azidopropoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-azidopropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c11-13-12-6-1-7-16-9-4-2-8(3-5-9)10(14)15/h2-5H,1,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZWQBKOFKKZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Architectural Analysis and Synthetic Utility of 4-(3-Azidopropoxy)benzoic acid: A Guide to Bifunctional Linkerology

Topic: Architectural Analysis and Synthetic Utility of 4-(3-Azidopropoxy)benzoic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the role of the linker is as critical as the warhead or the E3 ligase ligand. 4-(3-Azidopropoxy)benzoic acid represents a quintessential heterobifunctional crosslinker. Its structure—a rigid phenyl core flanked by a reactive carboxylic acid and a bioorthogonal azide—makes it a staple in the design of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

This technical guide deconstructs the molecule's physicochemical properties, outlines a robust, self-validating synthetic protocol, and establishes safety parameters for handling its organic azide moiety.

Structural Anatomy & Physicochemical Profile

The molecule is defined by three distinct functional domains, each serving a specific role in chemical biology applications.

Functional Domain Analysis

-

The Anchor (Benzoic Acid): The carboxylic acid at the para-position provides a handle for amide coupling (via EDC/NHS or HATU activation) to primary amines on a ligand (e.g., VHL, CRBN, or a target protein binder).

-

The Spacer (Propoxy Linker): A 3-carbon aliphatic chain provides minimal flexibility, preventing steric clash between the conjugated ligands while maintaining a defined spatial orientation.

-

The Warhead (Alkyl Azide): A terminal azide group (-N

) enables "Click Chemistry" (CuAAC or SPAAC), allowing rapid, modular assembly of complex libraries.

Physicochemical Data Table[1]

| Property | Value / Description | Note |

| IUPAC Name | 4-(3-Azidopropoxy)benzoic acid | |

| Molecular Formula | C | |

| Molecular Weight | 221.21 g/mol | |

| C/N Ratio | 3.33 | Safe for isolation (See Section 4) |

| Solubility | DMSO, DMF, MeOH, DCM | Poor solubility in water |

| pKa (Acid) | ~4.2 (Predicted) | Typical for benzoic acid derivatives |

| Appearance | White to off-white solid |

Synthetic Protocol: A Self-Validating Workflow

The synthesis of 4-(3-Azidopropoxy)benzoic acid typically follows a convergent route starting from methyl 4-hydroxybenzoate. This approach avoids the incompatibility of the free carboxylic acid during the alkylation step.

Reaction Workflow Diagram

Caption: Step-wise synthetic route from commercial starting materials to the final acid-azide linker.

Detailed Methodology

Step 1: Williamson Ether Synthesis (Alkylation)

-

Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 1-bromo-3-chloropropane (1.5 eq), K

CO -

Solvent: DMF (Anhydrous).

-

Protocol: Dissolve the phenol in DMF. Add K

CO -

Validation (TLC): Disappearance of the starting phenol (UV active, lower R

). Appearance of the alkylated ester (Higher R

Step 2: Nucleophilic Substitution (Azidation)

-

Reagents: Intermediate A (1.0 eq), Sodium Azide (NaN

, 1.5 eq). -

Solvent: DMF.

-

Protocol: Add NaN

to the solution of Intermediate A. Heat to 60°C overnight behind a blast shield. -

Safety Note: Do not use chlorinated solvents (DCM/CHCl

) here to avoid forming explosive diazidomethane. -

Validation (IR): Look for the strong, characteristic azide stretch at ~2100 cm

.

Step 3: Saponification (Hydrolysis)

-

Reagents: Intermediate B, LiOH (3.0 eq).

-

Solvent: THF/Water (3:1).

-

Protocol: Stir at room temperature until the ester is consumed (monitor by TLC). Acidify carefully with 1M HCl to pH ~3 to precipitate the product. Filter and wash with cold water.[1]

-

Validation (NMR): Disappearance of the methyl ester singlet (~3.9 ppm).

Safety & Handling: The "Rule of Six"

Working with organic azides requires strict adherence to safety protocols to prevent explosive decomposition.[2]

Stability Assessment

The safety of an organic azide is estimated using the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six" [1].[2][3]

-

Equation:

-

Calculation for C

H- [4]

-

Ratio:

Verdict: The ratio is

Mandatory Safety Protocols

-

Heat Limit: Never heat reaction mixtures containing this azide above 80°C.

-

Light Protection: Store in amber vials; azides can decompose under UV light.

-

Tooling: Use Teflon or ceramic spatulas. Avoid metal spatulas (potential for heavy metal azide formation).

-

Concentration: Avoid concentrating reaction mixtures to dryness on a rotary evaporator if the bath temperature is high.

Applications in Drug Discovery (PROTACs)[10][11][12]

This molecule serves as a critical "Linker" in the PROTAC ternary complex. Its rigidity (phenyl ring) often improves the pharmacokinetic profile compared to purely aliphatic PEG chains.

Mechanism of Action (The Click-Chemistry Approach)

The bifunctionality allows for a modular "library approach" to PROTAC synthesis.

Caption: Modular assembly of a PROTAC using the bifunctional linker.

Strategic Advantages

-

Orthogonality: The carboxylic acid can be reacted first without affecting the azide. The azide remains inert until exposed to a Cu(I) catalyst or a strained alkyne (DBCO).

-

Rigidity: The phenyl ring restricts the conformational space, potentially reducing the entropic penalty of ternary complex formation [2].

References

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

-

Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21, 181–200. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. Link

Sources

Optimizing PROTAC Linkerology: A Technical Guide to 4-(3-Azidopropoxy)benzoic Acid

Executive Summary

4-(3-Azidopropoxy)benzoic acid (CAS: 1246345-03-6) is a specialized heterobifunctional crosslinker employed primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Unlike standard polyethylene glycol (PEG) or aliphatic linkers, this molecule incorporates an aromatic moiety (benzoic acid) coupled with a short propyl ether spacer.

This structural hybridity offers a critical advantage in "Linkerology"—the science of optimizing the spacer between two ligands. It provides restricted conformational flexibility (rigidity) via the benzene ring while maintaining solubility and bioorthogonality through the azide terminus. This guide details its application in convergent PROTAC synthesis, providing validated protocols for amide coupling and click chemistry ligation.

Part 1: Chemical Architecture & Mechanism

Structural Analysis

The molecule functions as a "Click-Ready" spacer. Its utility is defined by three distinct pharmacophoric elements:

-

The Anchor (Carboxylic Acid): A reactive handle for amide bond formation with primary or secondary amines (typically on the E3 ligase ligand, e.g., Thalidomide or VHL derivatives).

-

The Spacer (Propoxy-Benzene):

-

Rigidity: The phenyl ring restricts the rotational degrees of freedom compared to a pure PEG chain. This reduces the entropic penalty during the formation of the ternary complex (POI-PROTAC-E3 Ligase).

-

Pi-Stacking: The aromatic ring can participate in

interactions with protein surface residues, potentially stabilizing the ternary complex.

-

-

The Warhead Handle (Azide): A bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism of Action in PROTACs

In PROTAC design, the linker is not merely a connector; it is a thermodynamic contributor. 4-(3-Azidopropoxy)benzoic acid is used to synthesize rigidified PROTACs . By limiting the "floppiness" of the linker, researchers can force specific spatial orientations between the Target Protein and the E3 Ligase, enhancing the ubiquitination efficiency.

Diagram 1: The Convergent Synthesis Workflow

The following diagram illustrates the standard "Click-Library" approach using this linker.

Caption: Convergent synthesis strategy utilizing 4-(3-Azidopropoxy)benzoic acid to generate PROTAC libraries via late-stage Click chemistry.

Part 2: Experimental Protocols

Protocol A: Amide Coupling (Linker Attachment)

This step attaches the benzoic acid end of the linker to an amine-containing ligand (e.g., an amine-functionalized Thalidomide).

Reagents:

-

4-(3-Azidopropoxy)benzoic acid (1.0 eq)

-

Amine-bearing Ligand (1.0 eq)

-

HATU (1.2 eq) or EDC/HOAt

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DMSO

Workflow:

-

Activation: Dissolve 4-(3-Azidopropoxy)benzoic acid in anhydrous DMF (0.1 M concentration). Add DIPEA and HATU. Stir at room temperature (RT) for 15 minutes to generate the activated ester.

-

Coupling: Add the Amine-bearing Ligand to the reaction mixture.

-

Incubation: Stir at RT for 2–4 hours. Monitor via LC-MS (Look for mass shift: Ligand + 221.2 Da - H2O).

-

Work-up: Dilute with Ethyl Acetate, wash with 5% LiCl (aq), saturated NaHCO3, and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc) or Prep-HPLC.

Critical Note: The aromatic acid is less reactive than aliphatic acids. HATU is preferred over EDC for higher yields.

Protocol B: CuAAC Click Reaction

This step links the Azide-Intermediate to an Alkyne-tagged Target Ligand.

Reagents:

-

Azide-Intermediate (from Protocol A) (1.0 eq)

-

Alkyne-Target Ligand (1.1 eq)

-

CuSO4 · 5H2O (0.1 eq)

-

Sodium Ascorbate (0.5 eq)

-

Solvent: t-BuOH/H2O (1:1) or DMSO/H2O (if solubility is poor)

Workflow:

-

Dissolution: Dissolve the Azide-Intermediate and Alkyne-Ligand in the solvent mixture.

-

Catalyst Prep: Prepare fresh aqueous solutions of CuSO4 (100 mM) and Sodium Ascorbate (500 mM).

-

Initiation: Add CuSO4 solution followed immediately by Sodium Ascorbate. The solution may turn slightly yellow/orange.

-

Reaction: Stir at RT for 1–16 hours under inert atmosphere (N2).

-

Quenching: Dilute with water/DMSO and filter.

-

Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 3: Comparative Linkerology Data

The choice of linker significantly impacts the physicochemical properties of the final drug candidate.[2][3] The table below compares 4-(3-Azidopropoxy)benzoic acid against standard linkers.

| Feature | 4-(3-Azidopropoxy)benzoic acid | PEG Linkers (e.g., PEG3-Azide) | Alkyl Chains (e.g., Azido-undecanoic acid) |

| Rigidity | High (Aromatic core) | Low (Flexible) | Medium (Rotatable bonds) |

| Solubility | Moderate (Amphiphilic) | High (Hydrophilic) | Low (Lipophilic) |

| Permeability | Good (Lipophilic core) | Poor (if chain is long) | High |

| Metabolic Stability | High (Ether/Amide bonds) | Moderate (Oxidation risk) | High |

| Ternary Complex | Promotes specific orientations | "Fuzzy" ensemble binding | Variable |

Part 4: Quality Control & Safety

Analytical Validation

-

1H NMR: The propyl protons adjacent to the azide typically appear as a triplet around

3.4–3.5 ppm. The aromatic protons of the benzoic acid appear as two doublets (AA'BB' system) around -

IR Spectroscopy: A strong, diagnostic azide stretch is visible at ~2100 cm⁻¹ . This peak must disappear after the Click reaction, confirming triazole formation.

Safety Considerations

-

Azide Handling: While organic azides with a C/N ratio > 3 (like this molecule) are generally stable, avoid concentrating reaction mixtures to dryness in the presence of transition metals or strong acids.

-

Copper Toxicity: If the final PROTAC is intended for live-cell assays without purification, residual copper from the Click reaction can be cytotoxic. Use THPTA or TBTA ligands during synthesis to lower copper loading, or perform rigorous HPLC purification to remove metal traces.

References

-

Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. [Link]

-

Mapelli, C., et al. (2020). Click Chemistry in the Synthesis of PROTACs. Frontiers in Chemistry. [Link][4][5][6]

-

Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new heterobifunctional cross-linking reagent for the study of biological interactions between proteins. I. Design, synthesis, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Probes heterobifunctional crosslinkers—Table 5.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. justlonghealth.com [justlonghealth.com]

4-(3-Azidopropoxy)benzoic acid for beginners in bioconjugation

An In-Depth Technical Guide to 4-(3-Azidopropoxy)benzoic Acid for Bioconjugation

Introduction

Bioconjugation is the chemical process of covalently linking two molecules, where at least one is a biomolecule such as a protein, carbohydrate, or nucleic acid.[1][2] This powerful technique enables the creation of novel molecular entities with combined functionalities, driving innovation in therapeutics, diagnostics, and materials science.[1][3] A prominent application is in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody, allowing for targeted delivery to cancer cells.[4][5]

At the heart of bioconjugation lies the linker, a molecule designed to bridge the biomolecule and the molecule of interest. 4-(3-Azidopropoxy)benzoic acid is a versatile heterobifunctional linker. Its structure features two key reactive handles: a carboxylic acid and a terminal azide group. The carboxylic acid can be readily activated to react with primary amines, such as the lysine residues found on the surface of proteins.[6][7] The azide group, on the other hand, serves as a bioorthogonal handle for "click chemistry," a class of reactions known for their high efficiency and selectivity.[1][8]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of 4-(3-Azidopropoxy)benzoic acid, from its fundamental properties to step-by-step protocols for its application in a two-stage bioconjugation strategy.

Part 1: Understanding the Reagent - Physicochemical Properties and Handling

The successful use of any chemical reagent begins with a thorough understanding of its properties. 4-(3-Azidopropoxy)benzoic acid's bifunctional nature dictates its reactivity, while its physical characteristics influence its handling and storage.

Table 1: Physicochemical Properties of 4-(3-Azidopropoxy)benzoic Acid

| Property | Value |

| IUPAC Name | 4-(3-azidopropoxy)benzoic acid |

| Molecular Formula | C₁₀H₁₁N₃O₃ |

| Molecular Weight | 221.22 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol.[9][10] Limited solubility in aqueous solutions at neutral pH. |

Handling and Storage:

-

Storage: Store in a cool, dry, and dark place at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.

-

Handling: Handle with standard laboratory personal protective equipment (gloves, safety glasses, lab coat). Azide-containing compounds are potentially explosive and should be handled with care, avoiding contact with strong reducing agents, heat, or shock. However, small-scale use in solution as described in this guide is generally considered safe.

Part 2: The Core Chemistry - A Two-Step Bioconjugation Strategy

The utility of 4-(3-Azidopropoxy)benzoic acid lies in its ability to facilitate a controlled, two-step conjugation process. This approach allows for the initial modification of a biomolecule with the azide handle, followed by purification and a subsequent highly selective click reaction.

Figure 1: Overall workflow for the two-step bioconjugation strategy.

Step 1: Activation and Amine Coupling

The first step involves forming a stable amide bond between the carboxylic acid of the linker and a primary amine on the biomolecule, typically a lysine residue.[11] This reaction is not direct; the carboxylic acid must first be activated to a more reactive species. The most common method is the formation of an N-Hydroxysuccinimide (NHS) ester using a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[12]

Figure 2: NHS ester activation and subsequent amine coupling reaction.

In-depth Protocol: Activation and Conjugation to a Model Protein

This protocol describes the conjugation of 4-(3-Azidopropoxy)benzoic acid to Bovine Serum Albumin (BSA) as a model protein.

Materials:

-

4-(3-Azidopropoxy)benzoic acid

-

Bovine Serum Albumin (BSA)

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[13][14]

-

Purification: Size-exclusion chromatography (e.g., PD-10 desalting column)

Procedure:

-

Prepare Protein Solution: Dissolve BSA in the reaction buffer to a final concentration of 1-10 mg/mL.[14]

-

Prepare Linker Stock Solution: In a separate microfuge tube, dissolve 4-(3-Azidopropoxy)benzoic acid, NHS, and EDC in anhydrous DMF or DMSO. A molar ratio of 1:1.2:1.2 (linker:NHS:EDC) is a good starting point. The final concentration should be high enough to allow for addition of a small volume (typically <10% of the total reaction volume) to the protein solution to avoid precipitation.

-

Activate the Linker: Allow the linker/NHS/EDC mixture to react at room temperature for 15-30 minutes to pre-activate the carboxylic acid and form the NHS ester.

-

Conjugation Reaction: Add the activated linker solution to the protein solution. The molar excess of the linker relative to the protein will determine the degree of labeling and needs to be optimized. A starting point is often a 10-20 fold molar excess of linker over protein.[13]

-

Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C, with gentle stirring.[13] The reaction of NHS esters with amines is pH-dependent; an optimal pH of 8.3-8.5 is crucial for efficient labeling while minimizing hydrolysis of the NHS ester.[14]

-

Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column, eluting with a suitable buffer like PBS (Phosphate-Buffered Saline).[15]

Step 2: Bioorthogonal Ligation via Click Chemistry

Once the biomolecule is "azide-functionalized" and purified, the azide group can be used for a highly specific ligation reaction. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common click reaction, its cytotoxicity due to the copper catalyst can be a limitation for in-vivo applications.[16]

A superior alternative for many biological applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[17][18] This reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), without the need for a catalyst.[19] The reaction is fast, highly selective, and proceeds efficiently under physiological conditions, making it truly bioorthogonal.[20][21]

Figure 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

In-depth Protocol: SPAAC Reaction with a DBCO-Functionalized Reporter

This protocol describes the reaction between the azide-modified BSA (BSA-N₃) from Step 1 and a DBCO-functionalized fluorescent dye.

Materials:

-

Purified Azide-modified BSA (BSA-N₃) in PBS

-

DBCO-functionalized reporter molecule (e.g., DBCO-Fluorophore)

-

PBS buffer, pH 7.4

Procedure:

-

Prepare Reagents: Dissolve the DBCO-reporter in DMSO to create a concentrated stock solution.

-

SPAAC Reaction: To the solution of BSA-N₃, add the DBCO-reporter stock solution. A 1.5 to 5-fold molar excess of the DBCO-reporter over the calculated number of incorporated azide groups is a good starting point.

-

Incubation: Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by techniques like HPLC or SDS-PAGE (if there is a significant mass change).

-

Purification: After the reaction is complete, remove the excess DBCO-reporter using size-exclusion chromatography as described previously.

Part 3: Characterization of the Bioconjugate

Characterization is a critical, self-validating step to confirm the success of the conjugation and to determine key parameters of the final product.[22] Inadequate characterization can lead to inaccurate interpretations of downstream experiments.

Table 2: Key Techniques for Bioconjugate Characterization

| Technique | Purpose | Key Information Gained |

| UV-Vis Spectroscopy | To determine the concentration of the protein and the degree of labeling (DOL) if the attached molecule has a distinct absorbance. | Protein concentration (at 280 nm), DOL.[23] |

| High-Performance Liquid Chromatography (HPLC) | To assess purity, confirm conjugate formation, and separate unreacted components.[24] | Purity, presence of aggregates, confirmation of a new species with different retention time.[23] |

| Size-Exclusion Chromatography (SEC) | A type of HPLC that separates molecules based on size. | Detection of aggregates or fragments.[24] |

| Mass Spectrometry (MS) | To determine the precise molecular weight of the conjugate.[25] | Confirmation of covalent modification, determination of the number of attached linkers/reporters (distribution of species).[25][26] |

Part 4: Applications and Considerations

The two-step conjugation strategy enabled by 4-(3-Azidopropoxy)benzoic acid offers significant advantages for a wide range of applications.

Common Applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to antibodies for targeted cancer therapy.[] The stability of the linker in circulation is a critical attribute for ADCs.[5]

-

Fluorescent Labeling: Attaching fluorophores to proteins or antibodies for use in imaging and immunoassays like ELISA, Western Blot, and immunofluorescence.[2][3]

-

Surface Immobilization: Covalently attaching biomolecules to surfaces for the development of biosensors and microarrays.

Advantages of the Two-Step Approach:

-

Modularity: The biomolecule can be modified with the azide handle first and stored. The second "click" step can be performed later with various alkyne-modified molecules.

-

Purity: Intermediate purification after the first step ensures that the subsequent click reaction is clean and that only the desired biomolecule is labeled.

-

Bioorthogonality: The SPAAC reaction is highly selective and does not interfere with native biological functional groups, allowing for labeling in complex biological media and even on living cells.[16][18]

Potential Challenges and Troubleshooting:

-

Low Labeling Efficiency: This can be caused by suboptimal pH, insufficient molar excess of the linker, or steric hindrance of the amine groups on the protein.[3] Adjusting the pH to 8.3-8.5 and increasing the linker concentration can improve yields.[13]

-

Protein Aggregation: High degrees of labeling or the use of hydrophobic linkers/reporters can sometimes lead to protein aggregation. Use SEC to monitor for aggregates and consider using more hydrophilic linkers if this is an issue.

-

Linker Instability: While the amide and triazole linkages are very stable, the linker itself should be stored properly to prevent degradation. Always use high-quality, amine-free solvents like DMF for dissolving NHS esters.[14]

Conclusion

4-(3-Azidopropoxy)benzoic acid is a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional structure enables a robust, two-step strategy that combines stable amine coupling with highly efficient and bioorthogonal click chemistry. This approach provides researchers with precise control over the labeling process, resulting in well-defined bioconjugates suitable for a wide array of applications, from fundamental research to the development of next-generation therapeutics. By understanding the underlying chemistry and following validated protocols, even beginners can successfully leverage this reagent to advance their scientific goals.

References

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

bionordika.no. (n.d.). Basics of Bioconjugation. Retrieved from [Link]

-

ResearchGate. (n.d.). Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Introduction to Bioconjugation. Retrieved from [Link]

-

PMC. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Retrieved from [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Biocompare. (2017, April 4). Characterizing Biotherapeutics: Sample Prep for Mass Spectrometry Using Liquid Chromatography. Retrieved from [Link]

-

Single Use Support. (2023, April 20). Bioconjugation simply explained. Retrieved from [Link]

-

LCGC International. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2022, May 31). Webinar: An Introduction to Bioconjugation. Retrieved from [Link]

-

PMC. (n.d.). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). Retrieved from [Link]

-

Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]

-

PMC. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Retrieved from [Link]

-

Springer. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Retrieved from [Link]

-

PMC. (n.d.). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Retrieved from [Link]

-

Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]

-

MDPI. (2015, February 16). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Retrieved from [Link]

-

PMC. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Retrieved from [Link]

-

PMC. (2021, June 26). Active Ester Functionalized Azobenzenes as Versatile Building Blocks. Retrieved from [Link]

-

CF Plus Chemicals. (n.d.). 4-Azidobenzoic acid NHS ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with.... Retrieved from [Link]

-

MDPI. (2025, December 2). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

PMC. (n.d.). Constructing new bioorthogonal reagents and reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Known cycloalkynes for bioconjugation. Cyclooctynes employed in strain-promoted alkyne–azide cycloaddition (SPAAC) most typically include DIBO (2), DIBAC (3) and BCN (6).. Retrieved from [Link]

-

SigutLabs. (2025, April 22). What Makes a Good Linker for Antibody-Drug Conjugates?. Retrieved from [Link]

-

Semantic Scholar. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Retrieved from [Link]

-

PMC. (2025, July 1). Thio-NHS esters are non-innocent protein acylating reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Propoxypropoxy)benzoic acid. Retrieved from [Link]

-

University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures. Retrieved from [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Basics of Bioconjugation [bionordika.no]

- 4. susupport.com [susupport.com]

- 5. veranova.com [veranova.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. lumiprobe.com [lumiprobe.com]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. pure.ul.ie [pure.ul.ie]

- 11. biotium.com [biotium.com]

- 12. Active Ester Functionalized Azobenzenes as Versatile Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

- 14. lumiprobe.com [lumiprobe.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. d-nb.info [d-nb.info]

- 18. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 19. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 20. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. biocompare.com [biocompare.com]

- 25. enovatia.com [enovatia.com]

- 26. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: A Two-Stage Strategy for Protein Bioconjugation Using 4-(3-Azidopropoxy)benzoic acid

Abstract

This guide provides a comprehensive framework for the covalent labeling of proteins using 4-(3-azidopropoxy)benzoic acid, a heterobifunctional linker. The protocol is designed for researchers, scientists, and drug development professionals engaged in creating precisely modified protein conjugates for applications ranging from diagnostics and imaging to targeted therapeutics. We detail a robust, two-stage methodology: first, the stable attachment of the linker to the protein via its carboxyl group, and second, the subsequent bioorthogonal "click" reaction of the terminal azide. This document explains the core chemical principles, provides detailed, step-by-step protocols for both stages, offers solutions to common troubleshooting scenarios, and outlines methods for the characterization of the final conjugate.

Core Principles: The Chemistry of Two-Stage Labeling

The utility of 4-(3-azidopropoxy)benzoic acid lies in its dual functionality. The molecule acts as a bridge, first connecting to the protein scaffold and then presenting a bioorthogonal azide handle for a secondary, highly specific chemical ligation.[1][2] This two-stage approach provides significant flexibility in designing complex bioconjugates.

Stage 1: Amide Bond Formation via EDC/NHS Chemistry

The initial step involves covalently attaching the linker to the protein. This is achieved by forming a stable amide bond between the carboxylic acid group of 4-(3-azidopropoxy)benzoic acid and primary amines on the protein surface (primarily the ε-amino group of lysine residues and the N-terminus).[3] The most common and efficient method for this transformation is carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5]

The reaction proceeds in two distinct steps:

-

Activation: EDC reacts with the carboxylic acid on the linker to form a highly reactive but unstable O-acylisourea intermediate.[4][6][7] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[8][9]

-

Stabilization and Coupling: To prevent hydrolysis of the unstable intermediate, NHS is added. NHS displaces the EDC group to form a more stable, amine-reactive NHS ester.[4][6] This semi-stable intermediate can then efficiently react with primary amines on the protein at a physiological to slightly alkaline pH (7.0-8.5) to form a permanent amide linkage.[8][9]

Stage 2: Bioorthogonal Ligation via "Click Chemistry"

Once the protein is functionalized with azide groups, it is ready for the second stage of conjugation. The azide group is exceptionally useful because it is virtually absent in biological systems and does not react with native functional groups, making it a "bioorthogonal" handle.[10][][12] This allows for a highly specific secondary reaction with a molecule bearing a complementary handle.

Two primary "click chemistry" methods are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a rapid and high-yielding reaction between the protein's new azide group and a terminal alkyne on a molecule of interest (e.g., a fluorescent dye, biotin, or drug molecule).[1][13] The reaction requires a Copper(I) catalyst, which is typically generated in situ from a Cu(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate.[13][14] A stabilizing ligand like THPTA is often included to protect the protein from copper-induced damage.[13]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of copper, SPAAC can be used.[][16][17] This reaction employs a strained cyclooctyne (e.g., DBCO, BCN, DIFO) instead of a simple terminal alkyne. The ring strain of the cyclooctyne provides the energy needed to drive the reaction with the azide, eliminating the need for a metal catalyst.[][17] This makes SPAAC ideal for applications in living cells or other sensitive biological systems.[16][18]

A less common but effective alternative is the Staudinger Ligation , which involves the reaction of the azide with an engineered phosphine reagent to form a stable amide bond.[10][19][20]

Experimental Design and Protocols

The overall experimental process follows a logical sequence: initial protein labeling with the azide linker, purification to remove excess reagents, and the final click chemistry conjugation to the molecule of interest.

Materials and Reagents

| Reagent | Recommended Properties / Supplier |

| Target Protein | >95% purity, dissolved in amine-free buffer |

| 4-(3-Azidopropoxy)benzoic acid | >95% purity, e.g., from commercial suppliers |

| EDC (1-Ethyl-3-(3-..)) | High-purity, stored desiccated at -20°C |

| NHS or Sulfo-NHS | High-purity, stored desiccated at -20°C |

| Activation Buffer | 0.1 M MES, pH 4.7-6.0 |

| Coupling Buffer | PBS (Phosphate-Buffered Saline), pH 7.2-7.5 |

| Quenching Buffer | 1 M Tris-HCl or Hydroxylamine, pH 8.0 |

| Purification System | Desalting columns (e.g., Zeba™ Spin) or dialysis cassettes (10-30 kDa MWCO)[21] |

| Alkyne/Cyclooctyne Probe | Fluorescent dye, biotin, etc. with appropriate click handle |

| CuAAC Reagents (if applicable) | CuSO₄, Sodium Ascorbate, THPTA ligand |

| Organic Solvent | Anhydrous DMSO or DMF |

Protocol 1: Azide-Labeling of Target Protein

This protocol describes the covalent attachment of 4-(3-azidopropoxy)benzoic acid to a target protein.

1. Reagent Preparation:

-

Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in an amine-free buffer like PBS (pH 7.2). Crucially, ensure the buffer does not contain primary amines (e.g., Tris) or carboxylates (e.g., acetate) as these will compete with the reaction. [8]

-

Linker Stock: Prepare a 100 mM stock solution of 4-(3-azidopropoxy)benzoic acid in anhydrous DMSO or DMF.

-

EDC/NHS Stocks: Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer (0.1 M MES, pH 6.0). EDC is moisture-sensitive and hydrolyzes quickly in water; do not store aqueous solutions. [5][8]

2. Two-Step Labeling Procedure:

-

Step A: Activation of Linker (pH 6.0)

-

In a microcentrifuge tube, combine the required volume of the Linker Stock solution with Activation Buffer.

-

Add EDC stock solution to achieve a final molar ratio of 1:1.5 (Linker:EDC).

-

Add Sulfo-NHS stock solution to achieve a final molar ratio of 1:1.5 (Linker:Sulfo-NHS). A common starting point is a 10- to 20-fold molar excess of the linker/EDC/NHS mixture over the protein.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[8]

-

-

Step B: Coupling to Protein (pH 7.2)

-

Immediately add the activated linker mixture from Step A to your protein solution.

-

If necessary, adjust the reaction pH to 7.2-7.5 by adding a small amount of Coupling Buffer (PBS). The reaction of the NHS-ester with amines is most efficient at this pH.[7][9]

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

-

-

Step C: Quenching (Optional but Recommended)

3. Purification of Azide-Labeled Protein:

-

Remove unreacted linker and coupling reagents using a desalting column or dialysis.[21]

-

For desalting columns, equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4).

-

For dialysis, use a membrane with a molecular weight cut-off (MWCO) appropriate for your protein (e.g., 10 kDa) and dialyze against your storage buffer with at least two buffer changes.[21]

-

The purified azide-labeled protein is now ready for downstream conjugation or storage.

Protocol 2: Downstream "Click" Conjugation

Option A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagent Preparation:

-

Azide-Labeled Protein: Use the purified protein from Protocol 1.

-

Alkyne-Probe: Prepare a 10 mM stock solution in DMSO or water.

-

Click-iT® Stock Solutions: Prepare a 100 mM solution of Sodium Ascorbate in water (prepare fresh), a 20 mM solution of CuSO₄ in water, and a 100 mM solution of THPTA ligand in water.[13]

-

-

Reaction Procedure:

-

In a microcentrifuge tube, add the azide-labeled protein.

-

Add the Alkyne-Probe to achieve a 5- to 10-fold molar excess over the protein.

-

Add the THPTA solution, vortex briefly.[13]

-

Add the CuSO₄ solution, vortex briefly.[13]

-

Initiate the reaction by adding the fresh sodium ascorbate solution.[13]

-

Protect the reaction from light if using a fluorescent probe and incubate for 30-60 minutes at room temperature.[1][13]

-

-

Purification: Purify the final conjugate using a desalting column or dialysis as described previously to remove excess probe and reaction components.

Option B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Reagent Preparation:

-

Azide-Labeled Protein: Use the purified protein from Protocol 1.

-

Strained Alkyne-Probe (e.g., DBCO-dye): Prepare a 10 mM stock solution in DMSO.

-

-

Reaction Procedure:

-

In a microcentrifuge tube, combine the azide-labeled protein with a 3- to 5-fold molar excess of the Strained Alkyne-Probe.

-

Incubate the reaction for 4-12 hours at room temperature or 1-4 hours at 37°C. Reaction times may vary depending on the specific strained alkyne used.[18]

-

-

Purification: Purify the final conjugate using a desalting column or dialysis to remove the excess unreacted probe.

Characterization and Quality Control

Verifying the success of the conjugation is a critical final step.

Degree of Labeling (DOL) Calculation

If a fluorescent dye with known absorbance properties was conjugated, the DOL (the average number of dye molecules per protein) can be calculated using UV-Vis spectrophotometry and the Beer-Lambert law.[22][23]

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the dye's absorbance maximum (Aₘₐₓ).

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein Where CF is the correction factor (A₂₈₀ / Aₘₐₓ of the free dye) and ε_protein is the molar extinction coefficient of the protein.[23]

-

Calculate the DOL: DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M)) Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.[23]

Other characterization methods include Mass Spectrometry (to confirm the mass shift corresponding to the attached linker and probe) and functional assays to ensure the protein's biological activity has not been compromised by the labeling process.[24][25]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low/No Labeling in Stage 1 (EDC/NHS) | 1. Inactive EDC/NHS due to hydrolysis. 2. Competing nucleophiles (e.g., Tris buffer) in the protein solution.[8] 3. Incorrect pH for activation or coupling.[8][26] 4. Insufficient molar excess of linker/reagents. | 1. Use fresh, high-quality EDC and NHS; allow to warm to room temp before opening.[8] 2. Perform buffer exchange into an amine-free buffer like PBS or MES before starting.[9] 3. Ensure activation is done at pH ~6.0 and coupling at pH ~7.2-7.5.[9] 4. Increase the molar excess of the linker/EDC/NHS mixture. |

| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF) from reagent stocks. 2. Excessive cross-linking of the protein by EDC. 3. The conjugated probe is highly hydrophobic, causing aggregation.[9] | 1. Keep the final concentration of organic solvent below 10% (v/v). 2. Use a two-step protocol as described to avoid direct protein-protein cross-linking.[5][7] 3. Reduce the DOL by lowering the molar excess of reagents. Consider using a more water-soluble probe. |

| Low/No "Click" Reaction (Stage 2) | 1. (CuAAC) Omission or degradation of sodium ascorbate. 2. (CuAAC) Insufficient copper or presence of chelators (e.g., EDTA) in the buffer. 3. Incomplete azide-labeling from Stage 1. | 1. Always use a freshly prepared solution of sodium ascorbate.[13] 2. Ensure buffers are free of chelating agents. Consider titrating copper concentration. 3. Confirm Stage 1 labeling via Mass Spectrometry before proceeding. |

| Loss of Protein Activity | 1. Modification of lysine residues critical for protein function. 2. (CuAAC) Protein damage from copper-generated reactive oxygen species. 3. Denaturation during purification steps. | 1. Reduce the molar excess of labeling reagents to decrease the DOL. 2. Include a copper-stabilizing ligand like THPTA or switch to copper-free SPAAC.[13] 3. Ensure gentle mixing and avoid harsh conditions throughout the protocol. |

References

-

Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]

-

JoVE. (2015). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Available at: [Link]

-

PubMed. (2013, August 15). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Available at: [Link]

-

PNAS. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Available at: [Link]

-

Ting Laboratory. (2013, July 25). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2013). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Available at: [Link]

-

ACS Publications. (2020, March 30). SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Available at: [Link]

-

NIH PMC. (2008). Protein Engineering with the Traceless Staudinger Ligation. Available at: [Link]

-

ResearchGate. (2024, April 24). Quantification of absolute labeling efficiency at the single-protein level. Available at: [Link]

-

Berkeley Lab. (2000, March 16). A New Way To Engineer Cells: The Staudinger Ligation. Available at: [Link]

-

PubMed. (2024, April 24). Quantification of absolute labeling efficiency at the single-protein level. Available at: [Link]

-

Royal Society of Chemistry. (2013). A cleavable azide resin for direct click chemistry mediated enrichment of alkyne-labeled proteins. Available at: [Link]

-

Cureus. (2024, January 1). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Available at: [Link]

-

Wiley Analytical Science. (2018, August 20). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Available at: [Link]

-

G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]

-

BioProcess International. (2010, November 1). Protein Conjugates. Available at: [Link]

-

CD Bioparticles. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]

-

PNAS. (2006, June 20). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Available at: [Link]

-

ResearchGate. Purification of AHA-labeled proteins after azide-alkyne ligation with a.... Available at: [Link]

-

NIH PMC. (2022). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Available at: [Link]

-

ACS Publications. (2024, April 4). Tailored Branched Polymer–Protein Bioconjugates for Tunable Sieving Performance. Available at: [Link]

-

G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Available at: [Link]

-

Springer Nature Experiments. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. Available at: [Link]

-

ResearchGate. (2023, February 13). EDC coupling of a primary amine to a succinylated protein does not work - what could I be missing?. Available at: [Link]

-

Reddit. (2020, November 2). EDC/sulfo- NHS help. I cannot get it to work for the life of me!. Available at: [Link]

-

Arigo Biolaboratories. Bioconjugation application notes. Available at: [Link]

-

IntechOpen. (2012). Genetically Encoding Bioorthogonal Functional Groups for Site-selective Protein Labeling. Available at: [Link]

-

SciSpace. (2018). Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. Available at: [Link]

-

MDPI. (2019). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Available at: [Link]

-

PubMed. (2007). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Available at: [Link]

-

NIH PMC. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Available at: [Link]

-

NIH PMC. (2019). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. Available at: [Link]

-

MDPI. (2015, February 16). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Available at: [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. Bioconjugation application notes [bionordika.fi]

- 3. chempep.com [chempep.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. lumiprobe.com [lumiprobe.com]

- 16. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation | MDPI [mdpi.com]

- 18. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sodium azide removal protocol | Abcam [abcam.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. info.gbiosciences.com [info.gbiosciences.com]

- 24. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [edgccjournal.org]

- 25. bioprocessintl.com [bioprocessintl.com]

- 26. researchgate.net [researchgate.net]

Application Notes and Protocols: A Step-by-Step Guide to Utilizing 4-(3-Azidopropoxy)benzoic Acid in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The Power of Click Chemistry in Modern Research

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless and his colleagues. This reaction has transformed the landscape of chemical synthesis, bioconjugation, and materials science due to its high efficiency, specificity, and mild reaction conditions.[1][2] At the heart of this powerful ligation technique is the reaction between an azide and a terminal alkyne, which, in the presence of a copper(I) catalyst, rapidly and selectively forms a stable 1,4-disubstituted 1,2,3-triazole.[3][4]

4-(3-Azidopropoxy)benzoic acid is a versatile bifunctional molecule designed for seamless integration into various molecular architectures via the CuAAC reaction. The azido group serves as the reactive handle for the cycloaddition, while the benzoic acid moiety provides a point for further functionalization or can be used to modulate properties such as solubility. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 4-(3-Azidopropoxy)benzoic acid in CuAAC reactions, with a focus on best practices, safety, and protocol optimization.

Understanding the Mechanism: Why CuAAC is a "Click" Reaction

The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires harsh conditions, such as elevated temperatures, and often results in a mixture of 1,4- and 1,5-regioisomers.[3][5] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and, crucially, yields exclusively the 1,4-disubstituted triazole isomer.[3] This exquisite control and high yield under benign conditions are what classify CuAAC as a true click reaction.

The catalytic cycle, as proposed by Sharpless and Fokin, involves the formation of a copper(I) acetylide intermediate.[5] This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring and regeneration of the copper(I) catalyst.[4][5]

Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety First: Handling Organic Azides

Organic azides like 4-(3-Azidopropoxy)benzoic acid are energetic molecules and must be handled with appropriate caution.[6][7] While the target molecule has a relatively high carbon-to-nitrogen ratio, rendering it safer than smaller organic azides, adherence to safety protocols is non-negotiable.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat.[8]

-

Ventilation: Handle all azides in a well-ventilated chemical fume hood.[8]

-

Avoid Shock and Heat: Organic azides can be sensitive to shock, friction, and heat.[9][10] Avoid scratching solid azides.

-

Utensils: Do not use metal spatulas or tools, as they can form shock-sensitive heavy metal azides.[7][9] Use plastic or ceramic spatulas.

-

Solvent Choice: Avoid using halogenated solvents like dichloromethane or chloroform, which can form dangerously explosive di- and tri-azidomethane.[9][10]

-

Storage: Store 4-(3-Azidopropoxy)benzoic acid in a cool, dark place, away from heat sources.[8][10] Recommended storage is at 2-8°C.

-

Waste Disposal: Azide-containing waste must be collected in a designated, clearly labeled container.[8][9] Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[9]

Experimental Protocols

PART 1: Reagent Preparation and Stock Solutions

Accurate preparation of stock solutions is critical for reproducible results. The solubility of 4-(3-Azidopropoxy)benzoic acid is similar to benzoic acid, being sparingly soluble in water but readily soluble in organic solvents like DMF, DMSO, and alcohols.[11][12]

| Reagent | Stock Concentration | Solvent | Notes |

| 4-(3-Azidopropoxy)benzoic acid | 100 mM | DMF or DMSO | Prepare fresh or store at -20°C for short periods. |

| Alkyne Substrate | 100 mM | Reaction-compatible solvent | Ensure purity of the alkyne. |

| Copper(II) Sulfate (CuSO₄·5H₂O) | 50 mM | Deionized Water | Stable at room temperature. |

| Sodium Ascorbate | 1 M | Deionized Water | Must be prepared fresh before each use. |

| Copper-Stabilizing Ligand (e.g., THPTA) | 50 mM | Deionized Water | THPTA is recommended for aqueous reactions.[13] |

PART 2: General Protocol for CuAAC in a Mixed Aqueous/Organic System

This protocol is suitable for a wide range of applications, including the labeling of small molecules and biomolecules that are soluble in mixed solvent systems.

Caption: General experimental workflow for a typical CuAAC reaction.

Step-by-Step Procedure:

-

Reaction Setup: In a suitable reaction vial, add your alkyne substrate (1.0 equivalent). Dissolve it in an appropriate solvent mixture (e.g., a 1:1 to 4:1 mixture of t-BuOH/water or DMSO/water).

-

Add Azide: Add 4-(3-Azidopropoxy)benzoic acid (1.0 - 1.2 equivalents) from its stock solution to the reaction mixture.

-

Prepare Catalyst Premix: In a separate microcentrifuge tube, combine the Copper(II) Sulfate solution (0.01 - 0.05 equivalents, i.e., 1-5 mol%) and the ligand solution (0.05 - 0.25 equivalents).[14] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules and accelerate the reaction.[15] Allow this mixture to stand for 2-3 minutes.

-

Add Catalyst: Add the premixed catalyst solution to the main reaction vial.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution (0.1 - 0.5 equivalents) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.[3]

-

Incubation: Cap the vial and allow the reaction to proceed at room temperature. Stirring or gentle agitation is recommended. Reaction times typically range from 1 to 12 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification:

-

For Small Molecules: The reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.

-

For Bioconjugates: The copper catalyst can be removed by dialysis against a buffer containing a chelating agent like EDTA.[16] Alternatively, size exclusion chromatography can be used to separate the labeled biomolecule from small molecule reagents.

-

The Role of Ligands: Enhancing Reaction Efficiency and Biocompatibility

While the CuAAC reaction can proceed without a ligand, the addition of a copper(I)-stabilizing ligand is highly recommended, especially in biological applications.

Benefits of Using a Ligand:

-

Stabilizes Cu(I): Ligands protect the active Cu(I) catalytic species from oxidation to the inactive Cu(II) state and prevent its disproportionation.[17][18]

-

Accelerates the Reaction: By maintaining a higher concentration of the active catalyst, ligands significantly increase the reaction rate.[19][20]

-

Reduces Cytotoxicity: In living systems, free copper ions can be toxic.[2][21] Chelating ligands sequester the copper, reducing its bioavailability and mitigating toxic effects.

-

Prevents Biomolecule Damage: The combination of copper and ascorbate can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins.[15] Ligands can help suppress this side reaction.

Commonly Used Ligands:

| Ligand | Key Features | Primary Application |

| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. The original and highly effective ligand. | Organic Solvents |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine. A water-soluble analog of TBTA. | Aqueous/Biological Systems[13] |

| BTTAA | A highly accelerating ligand, often showing faster kinetics than TBTA or THPTA. | Bioconjugation[22] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive Copper Catalyst (Oxidized to Cu(II)).2. Degradation of Sodium Ascorbate.3. Impure or Degraded Starting Materials. | 1. Ensure the reaction is deoxygenated by purging with an inert gas (N₂ or Ar).[14]2. Always use a freshly prepared solution of sodium ascorbate. 3. Verify the purity of your azide and alkyne. |

| Slow Reaction | 1. Insufficient Catalyst.2. Poor Solubility of Reactants.3. Inhibitory Buffer Components. | 1. Increase catalyst loading (up to 10 mol% Cu).2. Add a co-solvent like DMSO or DMF (up to 20% v/v) to improve solubility.[23]3. Avoid buffers with high concentrations of chloride or chelating agents like Tris.[23] |

| Side Product Formation (Alkyne Homocoupling) | Oxidative homocoupling (Glaser coupling) of the alkyne substrate. | This is often promoted by oxygen. Ensure proper deoxygenation and an adequate excess of sodium ascorbate.[4][14] |

Conclusion

4-(3-Azidopropoxy)benzoic acid is a highly effective reagent for introducing a functionalizable aromatic moiety into a wide array of molecules using the CuAAC reaction. By understanding the underlying mechanism, adhering to strict safety protocols, and optimizing reaction parameters such as solvent, catalyst, and ligand choice, researchers can harness the full potential of this powerful click chemistry tool. The protocols and guidelines presented here provide a solid foundation for the successful application of 4-(3-Azidopropoxy)benzoic acid in diverse research and development endeavors.

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu. [Link]

-

University College Dublin. (2018, April). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. ucd.ie. [Link]

-

University of Victoria. (2022, May 18). Azides - Safe Work Procedure. uvic.ca. [Link]

-

Wang, Q., & Chan, T. R. (2013). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC. [Link]

-

Kaur, H., & Chae, J. (2022). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. [Link]

-

Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC. [Link]

- Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-Containing Hybrids as Leads in Medicinal Chemistry: A Recent Overview.

-

ResearchGate. (2020). Most used CuAAC reaction ligands. [Link]

-

Straub, B. F. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

-

University of California, Santa Barbara. (n.d.). SODIUM AZIDE AND ORGANIC AZIDES STANDARD OPERATING PROCEDURE TEMPLATE. ehs.ucsb.edu. [Link]

- Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2007–2019.

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 173-185.

-

Chemistry Stack Exchange. (2020, July 23). Stubborn CuAAC reaction as derivatization for ESI-MS. [Link]

-

McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]

-

baseclick. (n.d.). Protocols. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]

-

BYJU'S. (2022, July 21). Properties of Benzoic Acid. [Link]

-

PubChem. (n.d.). 4-(3-Propoxypropoxy)benzoic acid. [Link]

-

Maleš, J., & Sova, M. (2025, December 2). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. [Link]

-

Wang, M., & Zhang, Y. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PMC. [Link]

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.

-

Wikipedia. (n.d.). Benzoic acid. [Link]

-

Semantic Scholar. (n.d.). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. [Link]

-

Chen, Y., & Wu, P. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Semantic Scholar. [Link]

- Yao, J. Z., Uttamapinant, C., Poloukhtine, A., Baskin, J. M., Codelli, J. A., Sletten, E. M., ... & Bertozzi, C. R. (2012). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioconjugation application notes [bionordika.fi]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. uvic.ca [uvic.ca]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. ucd.ie [ucd.ie]

- 11. byjus.com [byjus.com]

- 12. Benzoic acid - Wikipedia [en.wikipedia.org]

- 13. broadpharm.com [broadpharm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. vectorlabs.com [vectorlabs.com]

- 18. Click reaction ligands | BroadPharm [broadpharm.com]

- 19. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. scispace.com [scispace.com]

- 23. jenabioscience.com [jenabioscience.com]

Application Note: High-Efficiency Protein Labeling via 4-(3-Azidopropoxy)benzoic Acid

Introduction & Scientific Rationale

Fluorescent labeling of proteins is a cornerstone of bio-imaging and flow cytometry. While direct NHS-ester labeling is common, it often suffers from batch-to-batch variability and hydrolysis competition. The use of 4-(3-Azidopropoxy)benzoic acid introduces a robust, two-step "Click Chemistry" approach that separates the functionalization of the protein from the attachment of the fluorophore.

Why 4-(3-Azidopropoxy)benzoic acid?

Unlike simple 4-azidobenzoic acid, this derivative incorporates a propoxy spacer .

-

Reduced Steric Hindrance: The 3-carbon linker pushes the reactive azide group away from the protein surface, significantly improving the kinetics of the subsequent Click reaction, especially with bulky fluorophores.

-

UV Traceability: The benzoic acid moiety provides a distinct UV absorbance signature (

nm), allowing for accurate quantification of the linker-to-protein ratio (LPR) before the dye is even attached. -

Bioorthogonality: The azide group is biologically inert, allowing the "primed" protein to be stored or used in complex biological milieus before the final labeling step.

Mechanism of Action

The labeling workflow proceeds in two distinct chemical phases: Amine Activation and Triazole Formation (Click) .

Phase 1: NHS-Activation & Coupling

Since 4-(3-Azidopropoxy)benzoic acid contains a free carboxylic acid, it must first be activated in situ using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form an amine-reactive active ester. This ester then reacts with lysine residues on the protein.

Phase 2: CuAAC Reaction

The azide-functionalized protein reacts with an alkyne-modified fluorophore via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We utilize THPTA , a water-soluble ligand, to protect the protein from copper-induced oxidation/denaturation.

Figure 1: Two-step conjugation workflow. Phase 1 activates the benzoate linker for attachment to protein amines. Phase 2 utilizes Cu-catalyzed click chemistry to attach the fluorophore.

Materials & Preparation

Reagent Table

| Reagent | Concentration | Solvent | Storage | Notes |

| 4-(3-Azidopropoxy)benzoic acid | 50 mM | Dry DMSO | -20°C | Protect from light. Hydrophobic. |

| EDC (Carbodiimide) | 100 mM | Dry DMSO | -20°C | Hygroscopic; prepare fresh. |

| NHS (N-Hydroxysuccinimide) | 100 mM | Dry DMSO | -20°C | Prepare fresh. |

| THPTA Ligand | 100 mM | Water | -20°C | Essential for protein stability. |

| CuSO₄[1][2][3][4] · 5H₂O | 20 mM | Water | RT | Stable stock. |

| Sodium Ascorbate | 100 mM | Water | N/A | MUST be prepared fresh daily. |

| Alkyne-Dye | 10 mM | DMSO | -20°C | Protect from light. |

Protocol 1: Linker Activation & Protein Priming

Objective: Covalently attach the azide linker to surface lysines. Critical Insight: Do not add EDC directly to the protein. Activate the hydrophobic linker in organic solvent first to ensure efficient ester formation without protein precipitation.

Step-by-Step Procedure

-

Pre-Activation (The "Active Ester" Mix):

-

In a microcentrifuge tube, mix the following:

-

10 µL of 4-(3-Azidopropoxy)benzoic acid stock (50 mM).

-

10 µL of EDC stock (100 mM).

-

10 µL of NHS stock (100 mM).

-

-

Incubate at Room Temperature (RT) for 15–30 minutes .

-

Chemistry Check: This generates the NHS-ester in situ. The molar ratio is roughly 1:2:2 (Linker:EDC:NHS), ensuring full activation.

-

-

Protein Preparation:

-

Buffer exchange the target protein (1–5 mg/mL) into PBS (pH 7.4) or Bicarbonate Buffer (pH 8.0) .

-

Warning: Avoid buffers containing primary amines (Tris, Glycine) as they will quench the reaction.

-

-

Coupling Reaction:

-

Add the Pre-Activated Linker Mix to the protein solution.

-

Stoichiometry: Aim for a 10–20 molar excess of linker over protein.

-

Example: For 1 mL of IgG (150 kDa, 2 mg/mL = ~13 µM), you have 13 nmol of protein. Add ~130–260 nmol of linker (approx. 2.6–5.2 µL of the activation mix).

-

-

Incubate for 2 hours at RT or Overnight at 4°C with gentle rotation.

-

-

Purification (Crucial):

-

Remove excess linker and byproducts using a Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis against PBS.[5]

-

Validation: The protein is now "Azide-Primed" and stable. It can be stored at -80°C if not proceeding immediately.

-

Protocol 2: The Click Reaction (CuAAC)

Objective: Attach the Alkyne-Fluorophore to the Azide-Protein. Expertise Note: We use the THPTA ligand.[1][2][3][4][6] Unlike older TBTA protocols (which require 20-50% DMSO), THPTA is water-soluble and shields the protein from copper-mediated oxidative damage (fenton chemistry).

Step-by-Step Procedure

-

Prepare the Catalyst Complex (Pre-Mix):

-

Mix CuSO₄ and THPTA in a 1:2 molar ratio before adding to the reaction.

-

Combine: 10 µL CuSO₄ (20 mM) + 40 µL THPTA (100 mM).

-

Incubate for 5 minutes. This forms the reactive, non-toxic complex.

-

-

Reaction Assembly:

-

Incubation:

-

Incubate for 30–60 minutes at RT in the dark.

-

Note: Oxygen consumes ascorbate. Keep the tube capped. If the blue color of the copper disappears (turns yellow/brown), add a small aliquot of fresh ascorbate.

-

-

Final Purification:

-

Remove free dye and catalyst using a Size Exclusion Column or Desalting Spin Column.

-

Elute in storage buffer (e.g., PBS + 0.1% BSA + Azide).

-

Quality Control & Calculations

Calculating Degree of Labeling (DOL)

To verify the efficiency, measure absorbance at 280 nm (

-

CF (Correction Factor):

of the dye / - : Molar Extinction Coefficient.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Protein Precipitation | Hydrophobic linker aggregation | Dissolve linker in dry DMSO/DMF. Ensure organic solvent < 10% of total volume. |

| Low Labeling Efficiency | Buffer incompatibility | Ensure protein buffer is amine-free (No Tris/Glycine) during Phase 1. |

| Protein Degradation | Copper toxicity | Must use THPTA ligand.[1][6] Do not use naked CuSO₄. |

| No Fluorescence | Ascorbate oxidation | Prepare Sodium Ascorbate immediately before use. It degrades in minutes. |

References

- Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 48(52).

-

PubChem. 4-(3-Propoxypropoxy)benzoic acid (Related Structure/Properties). CID 17606924.[7] Retrieved from [Link]

Sources

- 1. confluore.com.cn [confluore.com.cn]

- 2. broadpharm.com [broadpharm.com]

- 3. glenresearch.com [glenresearch.com]

- 4. broadpharm.com [broadpharm.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. 4-(3-Propoxypropoxy)benzoic acid | C13H18O4 | CID 17606924 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Conjugation of 4-(3-Azidopropoxy)benzoic Acid to Oligonucleotides

Introduction & Scientific Rationale

The conjugation of 4-(3-Azidopropoxy)benzoic acid to oligonucleotides is a critical intermediate step in preparing "click-ready" nucleic acids. Unlike simple aliphatic azides, this aromatic linker provides structural rigidity and a UV-active chromophore (benzoic acid moiety), which aids in HPLC purification and monitoring.

The primary chemical challenge lies in the orthogonality of the functional groups. The molecule contains:

-

Carboxylic Acid (-COOH): The reactive handle for attachment to the oligonucleotide.

-

Azide (-N

): The bioorthogonal handle for downstream applications (e.g., CuAAC or SPAAC click chemistry). -

Ether Linkage: A stable, non-cleavable spacer.

This guide details two validated methods to form a stable amide bond between the benzoic acid derivative and an amino-modified oligonucleotide .

Mechanism of Action

The conjugation relies on the activation of the carboxylic acid using a carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS-ester intermediate. This intermediate undergoes nucleophilic attack by the primary amine on the oligonucleotide, releasing NHS and forming a stable amide linkage.[1]

Figure 1: Reaction pathway for the activation and conjugation of the benzoic acid derivative to an amino-oligo.

Pre-Requisites & Materials

Oligonucleotide Requirements[1][2][3][4][5][6][7][8]

-

Modification: The oligonucleotide must contain a primary amine (e.g., 5'-Amino-Modifier C6, 3'-Amino-Modifier C7, or internal Amino-Modifier dT).

-

Purity: If using Method A (Solution Phase), the oligo should be desalted or HPLC-purified to remove ammonium ions (which compete with the conjugation).

-

Counter-ion: Sodium (

) or Triethylammonium (

Reagents

| Reagent | Grade | Purpose |

| 4-(3-Azidopropoxy)benzoic acid | >95% | Linker payload |